Technical Guide: Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Technical Guide: Methyl 4-aminothiophene-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key intermediate in organic synthesis. This document outlines its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Core Physicochemical Data
The quantitative properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 193.65 g/mol | [1][2][3][4] |
| Molecular Formula | C₆H₇NO₂S·HCl or C₆H₈ClNO₂S | [1][2][4][5] |
| CAS Number | 39978-14-8 | [1][2][4] |
| Appearance | Brown Powder | [5] |
| Melting Point | 203-204°C | [5] |
| Boiling Point | 295.9°C at 760 mmHg | [5] |
| Flash Point | 132.8°C | [5] |
| Purity | ≥97% | [3][6] |
| SMILES | Cl.COC(=O)C1=CSC=C1N | [2][4] |
| InChIKey | JGIRDDQLZLXRKQ-UHFFFAOYSA-N | [2][5] |
Synthesis of Methyl 4-aminothiophene-3-carboxylate
The synthesis of the parent compound, Methyl 4-aminothiophene-3-carboxylate, is a critical step prior to its conversion to the hydrochloride salt. A common method involves the reaction of a thiophene precursor with hydroxylamine hydrochloride. The resulting amine can then be treated with hydrochloric acid to yield the final product.
Experimental Protocol
A representative synthesis for the related 3-aminothiophenes involves the reaction of a 3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[7] A specific synthesis for the parent compound, methyl 4-aminothiophene-3-carboxylate, has been reported with high yield.[1] The following is a generalized protocol based on these findings:
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Reaction Setup: A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) is prepared in a suitable polar, inert solvent such as methanol or acetonitrile.[1][7]
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Reflux: The reaction mixture is heated to reflux and stirred for a period of 1 to 5 hours.[1][7] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, the reaction is cooled to room temperature. The mixture is then quenched with a saturated sodium bicarbonate solution and extracted multiple times with an organic solvent like ethyl acetate.[1]
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Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 4-aminothiophene-3-carboxylate.[1]
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Formation of Hydrochloride Salt: The crude product can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated by filtration.
Synthetic Workflow
The logical flow of the synthesis of Methyl 4-aminothiophene-3-carboxylate is depicted in the following diagram.
Caption: Synthetic workflow for Methyl 4-aminothiophene-3-carboxylate.
References
- 1. METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. 043384.06 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE HYDROCHLORIDE | CAS 39978-14-8 [matrix-fine-chemicals.com]
- 5. 043384.03 [thermofisher.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
